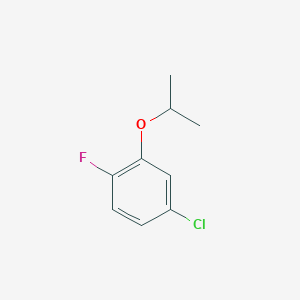

5-Chloro-2-fluoro isopropoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 5-Chloro-2-fluoro isopropoxybenzene has been reported in the literature. For instance, the synthesis of 5′-chloro-5′-deoxy-2′,3′-O-isopropylidene-6-fluoro nebularine was obtained as a side product during the second step of the synthesis of 5′-fluoro-5′-deoxy-5-aminoimidazole-4-carboxamide-β-d-riboside (5′-F-AICAR), a non-phosphorylable analogue of 5-aminoimidazole-4-carboxamide-β-d-riboside (AICAR) .Aplicaciones Científicas De Investigación

1. Synthesis and Functionalization in Polymer Chemistry

5-Chloro-2-fluoro isopropoxybenzene has been used in polymer chemistry, specifically in the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allows for direct chain-end functionalization, contributing significantly to advancements in polymer synthesis and applications (Morgan, Martínez-Castro, & Storey, 2010).

2. Building Block in Heterocyclic Oriented Synthesis

The compound is a valuable building block in the synthesis of various heterocyclic scaffolds. Its reactivity has been utilized in the preparation of substituted nitrogenous heterocycles, which are of significant importance in drug discovery and medicinal chemistry (Křupková, Funk, Soural, & Hlaváč, 2013).

3. Role in Synthesis of Pesticides

This compound derivatives have been used in the synthesis of key intermediates for the preparation of pesticides. This showcases its utility in agricultural chemistry, particularly in developing herbicidal and insecticidal agents (Du, Chen, Zheng, & Xu, 2005).

4. Investigation in Spectroscopy

The compound has been a subject of study in spectroscopic investigations, such as FTIR and FT-Raman spectral analysis. These studies are crucial for understanding the molecular structure and behavior of such compounds, which is beneficial in various fields of chemistry and materials science (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

5. Application in Cross-Coupling Reactions

Its derivatives have been employed in ortho-selective cross-coupling reactions with Grignard reagents. This is particularly relevant in the field of organic synthesis, where such reactions are fundamental in constructing complex organic molecules (Manabe & Ishikawa, 2008).

6. Fluorodemethylation Studies

Research has been conducted on the fluorodemethylation reactions involving derivatives of this compound. Such studies are essential in understanding reaction mechanisms and developing new synthetic methodologies (Banks, Besheesh, Górski, Lawrence, & Taylor, 1999).

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-1-fluoro-2-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPBUPYHTVNSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2449087.png)

![3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2449089.png)

![(3,5-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2449093.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2449100.png)

![2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2449101.png)

![2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2449103.png)

![(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide](/img/structure/B2449104.png)

![N-(2,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2449106.png)